molecular formula C10H14Cl2N2O2 B5837037 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride

Cat. No. B5837037
M. Wt: 265.13 g/mol
InChI Key: GZANBZIFRURNKS-MWMYENNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride, also known as CAP-ON, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the popular drug modafinil, which is used to treat sleep disorders such as narcolepsy and sleep apnea. CAP-ON has been found to have various applications in scientific research, including as a tool to study the mechanisms of action of modafinil and as a potential treatment for various neurological disorders.

Mechanism of Action

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride's mechanism of action is similar to that of modafinil. It selectively binds to the dopamine transporter, inhibiting dopamine reuptake and resulting in increased dopamine levels in the brain. This increased dopamine activity has been found to improve cognitive function, including attention, memory, and executive function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved cognitive function. Additionally, 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has been found to increase wakefulness and alertness, similar to modafinil. 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has also been found to have neuroprotective effects, potentially making it a promising treatment for various neurological disorders.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has several advantages for laboratory experiments. It is a selective dopamine transporter inhibitor, making it a useful tool to study the role of dopamine in various neurological disorders. Additionally, 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has been found to have fewer side effects than modafinil, making it a safer alternative for laboratory experiments. However, 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride's synthesis is complex and requires specialized equipment, making it difficult to obtain in large quantities.

Future Directions

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride's potential applications in scientific research are vast. It has been found to have neuroprotective effects, making it a potential treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride's selective binding to the dopamine transporter makes it a promising tool to study the role of dopamine in various neurological disorders. Future research should focus on further exploring 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride's potential therapeutic applications and developing more efficient methods for its synthesis.
Conclusion
In conclusion, 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride, or 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride, is a chemical compound that has been widely used in scientific research. Its selective binding to the dopamine transporter and its potential therapeutic applications make it a promising tool for studying the mechanisms of action of modafinil and for developing treatments for various neurological disorders. Further research is needed to fully understand 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride's potential applications and to develop more efficient methods for its synthesis.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride involves the reaction of modafinil with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride, which is then purified and isolated using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has been extensively used in scientific research as a tool to study the mechanisms of action of modafinil. Modafinil is known to affect various neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride has been found to selectively bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This binding results in the inhibition of dopamine reuptake, leading to increased dopamine levels in the brain.

properties

IUPAC Name

(NZ)-N-[1-(4-chlorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2.ClH/c1-10(2,13-15)9(12-14)7-3-5-8(11)6-4-7;/h3-6,13-15H,1-2H3;1H/b12-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZANBZIFRURNKS-MWMYENNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)C1=CC=C(C=C1)Cl)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N\O)/C1=CC=C(C=C1)Cl)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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